molecular formula C12H11NOS B186915 2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 39853-56-0

2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No. B186915
CAS RN: 39853-56-0
M. Wt: 217.29 g/mol
InChI Key: KOBHMYVVCCJHNM-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound with the molecular formula C12H11NOS . It has an average mass of 217.287 Da and a monoisotopic mass of 217.056137 Da .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-ones has been reported in the literature . They were prepared by condensation of o-aminobenzenethiol with cyclohexane-1,3-diones in dimethyl sulfoxide (Me2SO) .


Molecular Structure Analysis

The 2,3-dihydro-1H-phenothiazin-4(10H)-one molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ketone, 1 aromatic secondary amine, and 1 sulfide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-one include the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-phenothiazin-4(10H)-one include its molecular formula (C12H11NOS), average mass (217.287 Da), and monoisotopic mass (217.056137 Da) .

Scientific Research Applications

Anticonvulsant Activity

2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives have shown significant anticonvulsant activity. A study reported that certain analogues of this compound were active in animal models, demonstrating effectiveness without toxicity at specific dosages. This suggests potential applications in developing anticonvulsant therapies (Laws et al., 1998).

Ionophore in Electrochemical Sensors

Research indicates that 2,3-dihydro-1H-phenothiazin-4(5aH)-one can form stable complexes with certain cations, particularly chromium(III) ions. This property makes it suitable as an electroactive material for constructing cation-selective electrodes, such as those for chromium(III) detection (Sarvestani & Ahmadi, 2018).

Anticancer Properties

Some phenothiazine derivatives, including those related to 2,3-dihydro-1H-phenothiazin-4(10H)-one, have been shown to exhibit high activity against certain cancer cell lines, such as breast cancer cells. This suggests a potential role in developing new anticancer drugs (Ahmed et al., 2018).

Fluorescent Properties and Photodamage to Cancer Cells

Phenothiazine-based organic molecules, including derivatives of 2,3-dihydro-1H-phenothiazin-4(10H)-one, have been designed to exhibit multiple fluorescent behaviors. Certain compounds can cause photodamage to cancer cells, suggesting applications in photodynamic therapy and imaging (Hsieh et al., 2015).

Dye-Sensitized Solar Cells

2,3-dihydro-1H-phenothiazin-4(10H)-one-based dyes have been utilized in dye-sensitized solar cells (DSSCs). These compounds are notable for their strong donor character and ability to suppress molecular aggregation, enhancing the efficiency of DSSCs (Huang et al., 2016).

Electroactive Hydrazones for Hole Transporting

Electroactive hydrazones derived from 2,3-dihydro-1H-phenothiazin-4(10H)-one have been developed as effective hole transporting materials. Their thermal, optical, electrochemical, and photophysical properties make them suitable for organic electronic applications (Bieliauskas et al., 2012).

Mechanofluorochromic Properties

2,3-dihydro-1H-phenothiazin-4(10H)-one-based compounds have demonstrated significant mechanofluorochromic properties. This attribute is crucial for sensory applications in detecting metal cations (Hauck et al., 2007).

properties

IUPAC Name

1,2,3,10-tetrahydrophenothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHMYVVCCJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353441
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-phenothiazin-4(10H)-one

CAS RN

39853-56-0
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
ML Laws, RR Roberts, JM Nicholson, R Butcher… - Bioorganic & medicinal …, 1998 - Elsevier
A new series of anticonvulsant 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothiazin-4[10H]-ones is herein reported. 2-Aminothiophenols underwent cyclocondensation with 4-…
Number of citations: 35 www.sciencedirect.com
K Sheeja Devi - 2012 - repository-tnmgrmu.ac.in
The present works discus to Phenothiazine and its derivatives reported to possess antipsychotic, antiemetic, antihistamine, antiinflammatory, anthelmintic, antitubercular, antimicrobial, …
Number of citations: 3 repository-tnmgrmu.ac.in
A Rajasekaran, M Periasamy… - J. Dev. Biol. Tissue …, 2010 - academicjournals.org
A series of seven novel azetedinones 4a-g have been synthesized by cyclocondensation of various Schiff bases of phenothiazine with chloroacetyl chloride in presence of triethylamine. …
Number of citations: 62 academicjournals.org
AMY Suliman, Y Li, S Zhang… - Journal of Chemical …, 2015 - journals.sagepub.com
A facile and convenient synthesis of phenothiazine derivatives has been achieved by condensation reaction of benzothiazole derivatives with 1,3-dicarbonyls in the presence of …
Number of citations: 2 journals.sagepub.com
S Mor, S Sindhu, M Khatri, R Punia, H Sandhu… - European Journal of …, 2022 - Elsevier
The antimicrobial evaluation of a series of twenty 3,6-disubstituted-11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones 8a–t was done against two Gram-positive bacterial strains viz. …
Number of citations: 1 www.sciencedirect.com
WB Shao, RS Luo, J Meng, XK Lv… - Journal of Agricultural …, 2023 - ACS Publications
In the protracted “arms race” between host and plant pathogenic bacteria, host organisms have evolved powerful weapons known as host defense peptides (HDPs). However, natural …
Number of citations: 3 pubs.acs.org
K Elumalai, MA Ali, M Elumalai, K Eluri, S Srinivasan… - Drug Invention …, 2013 - Elsevier
Background In the present study, a series of novel azetidinone derivatives synthesized because of its potent antimicrobial and antimycobacterial activity. Method Compounds (10a–10j) …
Number of citations: 12 www.sciencedirect.com
Z Parsaee, EJ Bahaderani, A Afandak - Ultrasonics Sonochemistry, 2018 - Elsevier
The current work reports the ultrasound-assisted synthesis of two nano binuclear copper complexes derived from novel tetradentate (N 2 O 2 ) phenothiazine based Schiff bases. The …
Number of citations: 23 www.sciencedirect.com
ND Eddington, DS Cox, RR Roberts… - Current medicinal …, 2000 - ingentaconnect.com
Enaminones, enamines of -dicarbonyl compounds, have been know for many years. In our initial account (Current Med. Chem. 1994, 1, 159-175), we reported on the anticonvulsant …
Number of citations: 148 www.ingentaconnect.com
S Miyano, N Abe, K Sumoto, K Teramoto - Journal of the Chemical …, 1976 - pubs.rsc.org
A new synthesis of 4H-1,4-benzothiazines, consisting of the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones, acetylacetone, benzoylacetone, or ethyl acetoacetate in …
Number of citations: 36 pubs.rsc.org

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